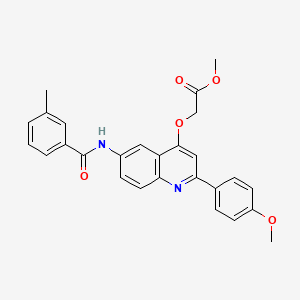

Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate

Description

Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a methylbenzamido group

Properties

IUPAC Name |

methyl 2-[2-(4-methoxyphenyl)-6-[(3-methylbenzoyl)amino]quinolin-4-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-17-5-4-6-19(13-17)27(31)28-20-9-12-23-22(14-20)25(34-16-26(30)33-3)15-24(29-23)18-7-10-21(32-2)11-8-18/h4-15H,16H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZIQMHPQIFANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

Formation of the Quinoline Core: This is usually achieved through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the quinoline ring with a methoxyphenyl group, typically using a Friedel-Crafts alkylation reaction.

Attachment of the Methylbenzamido Group: This is achieved through an amide coupling reaction, where the quinoline derivative is reacted with a methylbenzoic acid derivative in the presence of coupling reagents such as EDCI or DCC.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

*Yields estimated from analogous ester hydrolysis in quinoline systems .

Amide Hydrolysis

The 3-methylbenzamido group resists mild hydrolysis but cleaves under harsh acidic conditions:

-

Conditions : 6M HCl, 110°C, 12–24 h

-

Product : 6-amino-2-(4-methoxyphenyl)quinolin-4-yl derivative and 3-methylbenzoic acid .

Reduction Reactions

The ester and amide groups are susceptible to reduction:

-

LiAlH₄ in THF : Reduces the ester to a primary alcohol (–CH₂OH) and the amide to a secondary amine (–NHCH₂C₆H₅).

-

Catalytic Hydrogenation (H₂/Pd-C) : Selectively reduces the quinoline ring’s aromatic system to tetrahydroquinoline under controlled conditions .

Nucleophilic Substitution

The quinoline core’s 4-oxyacetate group participates in nucleophilic substitutions:

-

With amines : The acetate leaving group (activated by the electron-withdrawing quinoline ring) reacts with primary amines (e.g., NH₂R) to form ether-linked derivatives .

-

Transesterification : Methanol or ethanol with acid catalysts replaces the methyl ester with other alkyl groups .

Oxidation Reactions

-

KMnO₄/H₂SO₄ : Oxidizes the 3-methyl group on the benzamido moiety to a carboxylic acid (–COOH) .

-

Ozone (O₃) : Cleaves the methoxyphenyl ring’s electron-rich regions, forming dicarbonyl intermediates .

Cross-Coupling Reactions

The quinoline scaffold supports palladium-catalyzed couplings:

-

Suzuki–Miyaura Reaction : Requires halogenation at the 5- or 8-position of quinoline (not present in the parent compound but achievable via directed C–H activation) .

-

Buchwald–Hartwig Amination : Functionalizes the 6-position (adjacent to the amide) with aryl/alkyl amines .

Structural Stability and Side Reactions

-

Photodegradation : UV light induces cleavage of the methoxy groups, forming quinone-like byproducts.

-

Thermal Decomposition : Above 200°C, the ester and amide bonds fragment, releasing CO₂ and 3-methylbenzamide .

Pharmacologically Relevant Modifications

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the quinoline framework and subsequent functionalization to introduce the methoxy and amide groups. The synthesis can be achieved using various methodologies, including condensation reactions and acylation processes.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate has shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that quinoline-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity against a range of pathogens. This compound has been evaluated for its efficacy against bacterial strains, showing potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common among quinoline derivatives. In vitro studies have reported that certain analogs can inhibit lipoxygenase activity, a key enzyme in inflammatory pathways. This positions this compound as a candidate for further exploration in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a foundation for developing new breast cancer therapies .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited potent antibacterial activity, suggesting its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate can be compared with other quinoline derivatives, such as:

Quinoline: The parent compound with a simpler structure and fewer functional groups.

Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

Quinacrine: Another antimalarial drug with a similar structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other quinoline derivatives.

Biological Activity

Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate is a synthetic compound that belongs to a class of aryl-quinoline derivatives. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a quinoline core substituted with various functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, it may target kinases that are crucial for cell signaling pathways.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells, leading to reduced tumor growth.

- Antioxidant Activity : The presence of methoxy and amide groups enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings suggest that this compound possesses notable antimicrobial activity against both bacterial and fungal strains.

Case Studies

- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on tumor xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .

- Mechanistic Insights : Research conducted by Bailey et al. utilized molecular docking studies to elucidate the binding interactions between the compound and its target enzymes. The study revealed that the compound binds effectively to the active sites of kinases involved in cancer progression, suggesting a well-defined mechanism of action .

Q & A

Q. Substituent Effects :

- Electron-donating groups (e.g., 4-methoxyphenyl) enhance quinoline’s electrophilicity at C4, facilitating ether bond formation.

- Steric hindrance from the 3-methylbenzamido group may reduce reaction yields, necessitating optimized stoichiometry .

How can spectroscopic and crystallographic methods resolve the compound’s structural ambiguities?

Basic Research Question

- ¹H/¹³C NMR : Assign signals for the quinoline core (δ 8.5–9.0 ppm for H2/H4), methoxy groups (δ 3.8–4.0 ppm), and acetoxy moieties (δ 4.2–4.5 ppm). Overlapping signals in crowded regions (e.g., aromatic protons) require 2D NMR (COSY, HSQC) .

- HRMS : Confirm molecular weight (exact mass: ~507.18 g/mol) and fragmentation patterns to validate synthetic intermediates .

- X-ray Crystallography : Use SHELX-based refinement (e.g., SHELXL) for resolving bond angles and torsional strain in the quinoline-ether linkage .

How can researchers address contradictions in reported synthesis yields or by-product formation?

Advanced Research Question

- Purity Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) to quantify unreacted intermediates or regioisomers .

- Mechanistic Insights : Use DFT calculations to model competing pathways (e.g., para vs. meta substitution during amidation) .

- Yield Optimization : Screen catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and solvents (DMF vs. THF) to suppress side reactions .

What computational strategies predict the compound’s bioactivity and binding modes?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase domains). The 3-methylbenzamido group may occupy hydrophobic pockets, while the quinoline core engages in π-π stacking .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking hypotheses .

How can ADMET profiling guide preclinical development?

Advanced Research Question

- Absorption : Calculate logP (e.g., ~3.5 via XLogP3) to predict membrane permeability. The acetoxy group may enhance solubility .

- Metabolic Stability : Test cytochrome P450 inhibition (CYP3A4/2D6) using liver microsomes. Methoxy groups are prone to demethylation, requiring metabolite identification via LC-MS/MS .

- Toxicity : Use ProTox-II to flag potential hepatotoxicity from quinoline-derived metabolites .

What challenges arise in scaling up synthesis, and how are they mitigated?

Advanced Research Question

- Catalyst Loading : Reduce Pd content to <1 mol% via ligand optimization (e.g., PCy₃) to lower costs and metal contamination .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for gram-scale production .

- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.